Lipophilicity vs. Shorter-Chain Analogs
The lipophilicity of 2-Pentyl-1,3-benzothiazol-6-ol, measured as a calculated LogP of 3.80, is substantially higher than that of benzothiazole derivatives bearing shorter alkyl chains at the 2-position, a difference that directly impacts membrane permeability and bioavailability [1]. This class-level inference is supported by SAR studies demonstrating that increased alkyl chain length at the 2-position of benzothiazoles correlates with enhanced cellular uptake and altered tissue distribution profiles [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.80 |
| Comparator Or Baseline | 2-Methyl-1,3-benzothiazol-6-ol (estimated LogP ≈ 2.2); 2-Ethyl-1,3-benzothiazol-6-ol (estimated LogP ≈ 2.7) |
| Quantified Difference | Target LogP exceeds methyl analog by approximately 1.6 units; exceeds ethyl analog by approximately 1.1 units |
| Conditions | Calculated LogP values using in silico prediction methods |
Why This Matters
Higher lipophilicity suggests improved passive membrane diffusion, a critical factor for in vitro cell-based assays and in vivo studies requiring compound entry into intracellular compartments.
- [1] ChemSrc. (2024). 184837-06-7 CAS No. 184837-06-7 - 6-Benzothiazolol,2-pentyl-(9CI). View Source
- [2] Ker, R. S., et al. (2015). A comprehensive review on the therapeutic versatility of benzothiazole scaffold. European Journal of Medicinal Chemistry, 89, 207-251. View Source
